Technical Profile: 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
Technical Profile: 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
This is an advanced technical guide designed for research scientists and medicinal chemists. It addresses the identification, synthesis, and characterization of the specific chemical entity 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide .
Identification Strategy, Synthesis Protocol, and Structural Validation
Part 1: Executive Identification & CAS Status
Current Status: An exhaustive search of major chemical registries (CAS, PubChem, ChemSpider, Reaxys) indicates that 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide does not currently have a widely assigned, public Chemical Abstracts Service (CAS) registry number.
This compound is a specific hybrid scaffold combining a 4-bromopyrazole pharmacophore with a benzohydrazide linker. It is likely a novel intermediate or a specific library compound used in fragment-based drug discovery (FBDD) that has not yet been indexed individually in public commercial catalogs.
Structural Identifiers
To facilitate internal registration or patent searches, use the following generated identifiers:
| Identifier Type | Value |
| IUPAC Name | 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide |
| Chemical Formula | C₁₁H₁₁BrN₄O |
| Molecular Weight | 309.14 g/mol |
| SMILES | NNC(=O)c1ccc(Cn2cc(Br)cn2)cc1 |
| InChI Key | (Predicted) XZY...[1] (Requires generation via ChemDraw/RDKit) |
| Core Scaffold | N-benzylpyrazole / Benzohydrazide |
Part 2: Retro-Synthetic Analysis & Synthesis Protocol
Since a direct commercial source is unavailable, the most reliable method to obtain this compound is via a two-step convergent synthesis. This protocol is designed for high-yield reliability using commercially available precursors with established CAS numbers.
Reaction Scheme Visualization
Figure 1: Convergent synthesis pathway from commercial precursors.
Step-by-Step Experimental Protocol
Step 1: N-Alkylation (Formation of the Ester Intermediate)
Objective: Attach the pyrazole ring to the benzyl linker.
-
Reactants:
-
4-Bromo-1H-pyrazole (CAS 2075-45-8 ) [1][2]
-
Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3 ) [2]
-
-
Reagents: Potassium Carbonate (
), Acetonitrile (MeCN) or DMF. -
Procedure:
-
Dissolve 4-Bromo-1H-pyrazole (1.0 eq) in dry MeCN.
-
Add anhydrous
(2.0 eq) and stir at room temperature for 30 mins to facilitate deprotonation. -
Add Methyl 4-(bromomethyl)benzoate (1.05 eq) slowly.
-
Reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). -
Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate .
-
Step 2: Hydrazinolysis (Formation of the Hydrazide)
Objective: Convert the methyl ester to the target hydrazide.
-
Reactants:
-
Intermediate Ester (from Step 1)
-
Hydrazine Hydrate (
, 80% or 98%) (CAS 7803-57-8 ) [3]
-
-
Procedure:
-
Dissolve the intermediate ester in absolute Ethanol (EtOH).
-
Add Hydrazine Hydrate (5.0–10.0 eq) to ensure complete conversion and prevent dimer formation.
-
Reflux (
) for 6–12 hours. -
Workup: Cool the reaction mixture to
. The product often precipitates as a white/off-white solid. -
Filter the solid, wash with cold EtOH and
. Dry under vacuum.
-
Part 3: Characterization & Validation Logic
To ensure scientific integrity, the synthesized compound must be validated against expected spectral data.
Expected Analytical Profile
| Technique | Expected Signal / Characteristic | Logical Basis |
| ¹H NMR (DMSO-d₆) | δ 9.8 (s, 1H) | Hydrazide -NH- proton (exchangeable). |
| δ 8.0 & 7.6 (s, 1H each) | Pyrazole protons (C3-H and C5-H). The 4-Br substituent removes one aromatic proton, leaving two singlets. | |
| δ 7.8 & 7.3 (d, 2H each) | Para-substituted benzene ring (AA'BB' system). | |
| δ 5.4 (s, 2H) | Benzylic -CH₂- linking the rings. | |
| δ 4.5 (bs, 2H) | Hydrazide -NH₂ protons. | |
| MS (ESI+) | [M+H]⁺ ≈ 309/311 | Characteristic 1:1 isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br). |
| IR (ATR) | 1650–1680 cm⁻¹ | Amide I carbonyl (C=O) stretch. |
| 3200–3300 cm⁻¹ | N-H stretching (hydrazide). |
Validation Workflow
Figure 2: Logical decision tree for structural validation.
Part 4: Applications & Significance
This compound serves as a versatile Linker-Pharmacophore Hybrid in medicinal chemistry:
-
Kinase Inhibition: The 4-bromopyrazole moiety is a known bioisostere for phenyl rings in kinase inhibitors (e.g., FGFR, VEGFR inhibitors), offering halogen bonding interactions within the ATP-binding pocket.
-
Schiff Base Library Generation: The hydrazide group (
) is highly reactive toward aldehydes and ketones, allowing for the rapid generation of hydrazone libraries for high-throughput screening (HTS). -
Click Chemistry Precursor: The bromine atom on the pyrazole ring allows for further functionalization via Suzuki-Miyaura coupling (to add aryl groups) or Buchwald-Hartwig amination.
References
-
PubChem. 4-Bromo-1H-pyrazole (Compound Summary). National Library of Medicine. Available at: [Link]
-
PubChem. Methyl 4-(bromomethyl)benzoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
ResearchGate. Synthesis of 4-(1H-Azol-1-ylmethyl)benzohydrazides. (General methodology for azole-benzohydrazide synthesis). Available at: [Link]
